Riboflavin-5'-monopalmitate

Description

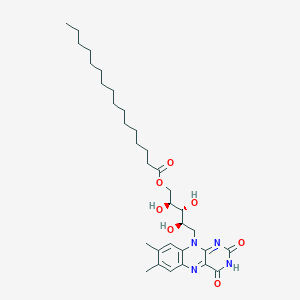

Structure

2D Structure

Properties

CAS No. |

73130-89-9 |

|---|---|

Molecular Formula |

C33H50N4O7 |

Molecular Weight |

614.8 g/mol |

IUPAC Name |

[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hexadecanoate |

InChI |

InChI=1S/C33H50N4O7/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(40)44-21-27(39)30(41)26(38)20-37-25-19-23(3)22(2)18-24(25)34-29-31(37)35-33(43)36-32(29)42/h18-19,26-27,30,38-39,41H,4-17,20-21H2,1-3H3,(H,36,42,43)/t26-,27+,30-/m1/s1 |

InChI Key |

AFPHIBMZSRKCCU-HRHHFINDSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(C(C(CN1C2=C(C=C(C(=C2)C)C)N=C3C1=NC(=O)NC3=O)O)O)O |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@@H]([C@@H]([C@@H](CN1C2=C(C=C(C(=C2)C)C)N=C3C1=NC(=O)NC3=O)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(C(C(CN1C2=C(C=C(C(=C2)C)C)N=C3C1=NC(=O)NC3=O)O)O)O |

Synonyms |

iboflavin-5'-monopalmitate riboflavin-MP |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for Riboflavin 5 Monopalmitate

Historical Perspective on Riboflavin (B1680620) Esterification Methods

The initial impetus for the esterification of riboflavin was to create fat-soluble derivatives for potential use in biochemistry and nutrition. oup.com Early research in the mid-20th century focused on improving riboflavin's solubility in fats and facilitating its storage in organisms. ptfarm.plresearchgate.net

Initial synthetic approaches involved reacting riboflavin with acylating agents corresponding to various fatty acids. A common method involved the use of alkanoyl halides, such as palmitoyl (B13399708) chloride, in the presence of an acid acceptor like pyridine (B92270) dissolved in an inert solvent. google.com Another established technique was the reaction of riboflavin with fatty acid anhydrides, often in the presence of a strong acid catalyst like perchloric acid, particularly for esters of lower alkanoic acids like butyric acid. google.com

A significant challenge in these early methods was achieving selective esterification. Riboflavin possesses four hydroxyl groups on its D-ribityl side chain (at positions 2', 3', 4', and 5'), all of which are available for reaction. Consequently, these early synthetic procedures often resulted in a mixture of esters or led to the formation of fully substituted derivatives, such as riboflavin tetraesters, rather than a single, specific monoester. oup.comgoogle.com For instance, a process designed to produce a fat-soluble palmitate derivative resulted in the formation of riboflavin-2',3',4',5'-tetrapalmitate. oup.com

Another historical method developed for creating water-soluble esters involved heating riboflavin with hydroxy polycarboxylic acids, such as citric acid or malic acid, in phenol. google.com These varied approaches highlight a long-standing interest in modifying the riboflavin molecule to modulate its properties for different applications.

Esterification Chemistry of the Riboflavin-5'-hydroxyl Group with Palmitic Acid

The targeted synthesis of Riboflavin-5'-monopalmitate requires a specific chemical reaction at the primary hydroxyl group located at the 5'-position of the ribityl side chain.

The esterification of riboflavin with palmitic acid follows a nucleophilic acyl substitution mechanism. The ribityl side chain of riboflavin contains a primary hydroxyl group at the 5' position and three secondary hydroxyl groups at the 2', 3', and 4' positions. The primary 5'-hydroxyl group is generally more sterically accessible and more reactive than the secondary hydroxyl groups. ptfarm.plresearchgate.net Computational studies using semi-empirical methods have supported this, suggesting that esterification is most likely to begin at the 5'-hydroxyl group. ptfarm.plresearchgate.net

The reaction pathway involves the nucleophilic oxygen atom of the 5'-hydroxyl group attacking the electrophilic carbonyl carbon of an activated form of palmitic acid, such as palmitoyl chloride or palmitic anhydride (B1165640). This attack forms a tetrahedral intermediate, which then collapses, eliminating a leaving group (e.g., a chloride ion or a palmitate anion) to form the final ester linkage.

Achieving monosubstitution at the 5'-position is challenging because the remaining hydroxyl groups can also react, especially if an excess of the acylating agent is used. google.com This often leads to the formation of di-, tri-, and even tetra-palmitate esters. oup.com Therefore, controlling the reaction stoichiometry and conditions is critical to favor the formation of the desired this compound.

Several catalytic systems can be employed for the esterification of riboflavin. The choice of catalyst depends on the activating agent used for the palmitic acid.

Base Catalysis/Acid Acceptor: In reactions involving highly reactive acylating agents like palmitoyl chloride, a base such as pyridine is commonly used. oup.com Pyridine acts as an acid acceptor, neutralizing the hydrochloric acid byproduct generated during the reaction, thereby driving the equilibrium towards product formation. It can also act as a nucleophilic catalyst, forming a more reactive acylpyridinium intermediate.

Acid Catalysis: For reactions using less reactive agents like palmitic anhydride, a strong acid catalyst such as perchloric acid is often required. The acid protonates the carbonyl oxygen of the anhydride, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the riboflavin's hydroxyl group.

Coupling Agents: Modern organic synthesis employs coupling agents to facilitate ester formation directly from the carboxylic acid (palmitic acid) and the alcohol (riboflavin). A common system involves the use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the riboflavin's hydroxyl group.

Optimizing the synthesis of this compound involves careful control over several reaction parameters to maximize the yield of the desired monoester and minimize the formation of byproducts.

Stoichiometry: The molar ratio of riboflavin to the palmitoylating agent is a crucial factor. To selectively target the 5'-hydroxyl group, using a stoichiometric amount or only a slight excess of the acylating agent is theoretically preferred. However, early methods often used a large excess, leading to complete esterification. google.com

Temperature and Reaction Time: The reaction temperature and duration must be carefully managed. One specific protocol for synthesizing this compound involves heating riboflavin with pyridine at 120-140°C for 3 hours, which reportedly produced the compound with a 9.8% yield. lookchem.com Lower temperatures may not provide sufficient energy to overcome the activation barrier, while excessively high temperatures or long reaction times can promote side reactions and the formation of poly-esterified products.

Solvent: The choice of solvent is important for dissolving the reactants and influencing the reaction pathway. A mixture of chloroform (B151607) and pyridine has been used as a solvent system for the reaction with palmitoyl chloride. oup.com

The table below summarizes reaction conditions reported for riboflavin esterification.

| Ester Type | Acylating Agent | Catalyst/Solvent System | Temperature | Time | Reported Yield/Product | Reference |

| Palmitate | Palmitoyl Chloride | Pyridine/Chloroform | 0°C then 33°C | 15 h | Riboflavin-tetrapalmitate | oup.com |

| Monopalmitate | Not specified | Pyridine | 120-140°C | 3 h | 9.8% | lookchem.com |

| Tetrabutyrate | Butyric Anhydride | Perchloric Acid | Room Temp. | 2-4 h | High Yield |

Interactive Data Table: Users can sort and filter this table based on different parameters.

Catalytic Systems in the Synthesis of this compound

Isolation and Purification Techniques for Synthetic this compound

Following the synthesis, a multi-step process is required to isolate and purify this compound from the reaction mixture, which may contain unreacted starting materials, catalysts, and a mixture of riboflavin esters.

A typical isolation procedure begins with the removal of the reaction solvent, often through evaporation under reduced pressure. oup.com The resulting residue is then subjected to a washing step. For instance, washing with methyl alcohol can effectively remove excess palmitic acid. oup.com

The primary method for purifying riboflavin esters is recrystallization . Absolute ethyl alcohol has been successfully used as a solvent for this purpose. The crude product is dissolved in a minimum amount of hot ethanol, and the pure crystals of the riboflavin ester are obtained upon cooling and storage, for example, in a refrigerator. oup.com Multiple recrystallizations may be necessary to achieve high purity. oup.com Other purification methods involve crystallization from dilute acetic acid or mixtures of organic solvents and water. epo.orggoogle.com

For complex mixtures containing mono-, di-, tri-, and tetra-esters, column chromatography is a more powerful purification technique.

Cellulose Column Chromatography: This method has been recommended for the separation of riboflavin derivatives, using a mobile phase such as a mixture of benzyl (B1604629) alcohol, ethanol, and water. researchgate.netresearchgate.net

Silica (B1680970) Gel Chromatography: Silica gel is a standard stationary phase for separating organic compounds based on polarity.

DEAE-Cellulose and Gel Chromatography: These techniques are particularly useful for purifying phosphate (B84403) esters of riboflavin and could be adapted for other esters. nih.gov

The success of the purification can be monitored using thin-layer chromatography (TLC), which can distinguish between riboflavin and its various esterified forms based on their different polarities and Rf values. ptfarm.pl

Synthetic Routes to Other Riboflavin Esters and their Comparative Analysis

The synthesis of this compound can be better understood by comparing it with the synthetic strategies for other riboflavin esters. Different esters require distinct reagents and conditions, often leading to products with varying degrees of substitution.

Riboflavin Tetraacetate/Tetrabutyrate: These are among the most common aliphatic esters. They are typically synthesized via classical acid-catalyzed esterification, reacting riboflavin with a large excess of acetic anhydride or butyric anhydride, respectively. A strong acid, such as perchloric acid, is used as a catalyst. This method is efficient but generally leads to the complete esterification of all four hydroxyl groups, yielding the tetraester.

Riboflavin-5'-Phosphate (Flavin Mononucleotide, FMN): This biologically crucial ester is synthesized by phosphorylation, not esterification with a carboxylic acid. The reaction involves a phosphorylating agent, most commonly phosphorus oxychloride (POCl₃), in an organic solvent. google.comchemicalbook.com The process is often followed by a controlled hydrolysis step to yield the 5'-monophosphate. google.com This highlights a very different synthetic approach for creating an inorganic ester.

Riboflavin Succinates/Maleates: These esters can be prepared by reacting riboflavin with the corresponding cyclic anhydrides (succinic anhydride or maleic anhydride) in a solvent like formic acid. uran.ua

Modern Photocatalytic Methods: Recent advancements have introduced milder and more environmentally friendly esterification methods. One such approach uses a flavin-based photocatalyst, visible light, and oxygen as a terminal oxidant to mediate the esterification of alcohols and acids. rsc.orgacs.org While not yet specifically applied to this compound, these techniques represent the cutting edge of ester synthesis and offer potential for selective and sustainable production in the future.

The following table provides a comparative analysis of synthetic routes to various riboflavin esters.

| Ester Derivative | Primary Reagent(s) | Typical Catalyst/Conditions | Key Feature/Common Product | Reference |

| 5'-Monopalmitate | Palmitoyl Chloride | Pyridine, Chloroform | Selective monoesterification is challenging; often produces mixtures. | oup.com |

| Tetraacetate | Acetic Anhydride | Perchloric Acid | High-yielding reaction leading to the fully substituted tetraester. | |

| Tetrabutyrate | Butyric Anhydride | Perchloric Acid | Similar to acetate (B1210297) synthesis; results in the tetraester. | |

| 5'-Phosphate (FMN) | Phosphorus Oxychloride (POCl₃) | Organic Solvent (e.g., γ-butyrolactone), then hydrolysis. | Inorganic ester formation (phosphorylation), highly specific to the 5' position. | chemicalbook.comgoogle.com |

| Succinates | Succinic Anhydride | Formic Acid | Reaction with a cyclic anhydride to open the ring and form the ester. | uran.ua |

| General Esters | Alcohol + Carboxylic Acid | Flavin Photocatalyst, Visible Light, O₂ | Modern, mild, "green" chemistry approach. | rsc.orgacs.org |

Interactive Data Table: This table allows for comparison of different synthetic strategies.

Regioselective Derivatization at Other Riboflavin Hydroxyl Positions

The ribityl side chain of riboflavin contains four hydroxyl groups at the 2', 3', 4', and 5' positions. Achieving regioselective derivatization is a significant challenge due to the similar reactivity of these secondary (2', 3', 4') and primary (5') hydroxyls.

Reactivity Hierarchy: Computational studies using semi-empirical methods have been conducted to determine the relative ease of esterification at the different hydroxyl positions of riboflavin. nih.gov These investigations calculated parameters such as total energy and heat of formation for various sulfate (B86663) derivatives, concluding that esterification occurs most readily at the hydroxyl groups located furthest from the isoalloxazine ring system. nih.gov This indicates a reactivity hierarchy where the terminal 5'-hydroxyl group is the most sterically accessible and electronically favored position for acylation, followed by the 2'-, 3'-, and 4'- positions.

Comparative Esterification Efficiencies and Selectivities

The efficiency and selectivity of riboflavin esterification are highly dependent on the chosen synthetic methodology. The two primary approaches are classical chemical synthesis and biocatalytic enzymatic synthesis.

Chemical Synthesis: The traditional chemical synthesis of riboflavin fatty acid esters involves reacting riboflavin with an acylating agent such as an alkanoyl halide (e.g., palmitoyl chloride) or an acid anhydride. google.com These reactions are typically carried out in an inert organic solvent like pyridine or chloroform, which also acts as an acid acceptor. google.com To drive the reaction towards the formation of esters, a molar excess of the acylating agent is often used, which can result in low selectivity and the formation of multiple esterified byproducts. google.com While effective in creating the ester bond, this method suffers from harsh reaction conditions and the generation of waste streams that require treatment.

Table 1: Comparative Analysis of Esterification Strategies for Riboflavin

| Feature | Chemical Synthesis | Enzymatic Synthesis (Lipase-Catalyzed) |

|---|---|---|

| Acylating Agent | Palmitoyl Chloride or Anhydride google.com | Palmitic Acid or its simple esters (e.g., vinyl palmitate) researchgate.net |

| Catalyst | Acid acceptor (e.g., Pyridine) or Acid Catalyst (e.g., Perchloric Acid) google.com | Lipase (B570770) (e.g., Candida antarctica Lipase B) frontiersin.orgresearchgate.net |

| Selectivity | Low; tends to produce a mixture of mono-, di-, and tri-esters. google.com | High; strong preference for the primary 5'-hydroxyl position. frontiersin.org |

| Reaction Conditions | Often requires heating and inert, anhydrous organic solvents. google.com | Mild temperatures (typically 40-60°C) in various media, including organic solvents or solvent-free systems. mdpi.com |

| Byproducts | Significant, including HCl or other acids and over-esterified riboflavin derivatives. google.com | Water is the main byproduct; minimal side-product formation. researchgate.net |

| Purification | Complex; requires separation of multiple, closely related products. google.com | Simplified due to high product purity. |

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be evaluated through the lens of green chemistry, which aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances.

The enzymatic, lipase-catalyzed synthesis of this compound aligns well with several core principles of green chemistry, presenting a more sustainable alternative to traditional chemical methods.

Catalysis: Lipases are highly efficient and biodegradable catalysts. researchgate.net Their use avoids the need for stoichiometric reagents or harsh acid/base catalysts common in chemical synthesis. google.comresearchgate.net

Waste Prevention: The high regioselectivity of enzymatic synthesis significantly reduces the formation of unwanted byproducts, leading to a higher atom economy and less chemical waste that requires disposal. frontiersin.org

Use of Renewable Feedstocks: The synthesis utilizes riboflavin, which is now predominantly produced via fermentation using microorganisms like Bacillus subtilis or Ashbya gossypii, and palmitic acid, a fatty acid obtainable from renewable vegetable oils. nih.gov This reliance on bio-based starting materials is a key aspect of green chemistry.

Safer Solvents and Conditions: Enzymatic reactions proceed under mild conditions of temperature and pressure, reducing energy consumption. mdpi.com While organic solvents can be used, research in lipase catalysis actively explores the use of greener solvents (e.g., 2-methyl-2-butanol) or solvent-free reaction systems, further minimizing environmental impact. researchgate.net This contrasts sharply with the use of hazardous solvents like pyridine and chloroform in some chemical methods. google.com

Table 2: Application of Green Chemistry Principles in this compound Synthesis

| Green Chemistry Principle | Traditional Chemical Synthesis | Enzymatic (Lipase) Synthesis |

|---|---|---|

| 1. Waste Prevention | Lower atom economy due to byproducts (e.g., HCl, over-esterified products). google.com | High atom economy due to high selectivity; water is the primary byproduct. frontiersin.orgresearchgate.net |

| 2. Atom Economy | Moderate; formation of salt byproducts from acid scavengers. | High; direct esterification incorporates most atoms into the final product. |

| 7. Use of Renewable Feedstocks | Riboflavin may be from chemical or fermentation routes. Palmitic acid is renewable. google.comnih.gov | Utilizes riboflavin from fermentation and renewable palmitic acid. nih.gov |

| 8. Reduce Derivatives | May require protecting groups for selectivity, adding steps. | Avoids the need for protecting groups due to inherent enzyme regioselectivity. frontiersin.org |

| 9. Catalysis | Often uses stoichiometric acid scavengers (e.g., pyridine) or strong acid catalysts. google.com | Employs a highly efficient, selective, and biodegradable biocatalyst (lipase). researchgate.net |

| 11. Real-time Analysis | Standard process monitoring. | Standard process monitoring. |

| 12. Inherently Safer Chemistry | Involves corrosive (acyl chlorides) and hazardous (pyridine, chloroform) substances. google.com | Uses non-hazardous enzymes and substrates under mild conditions. mdpi.com |

Advanced Analytical Methodologies for Riboflavin 5 Monopalmitate Characterization and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the separation and purity assessment of Riboflavin-5'-monopalmitate. Different chromatographic techniques offer distinct advantages, from the high resolution of HPLC to the simplicity of TLC for screening purposes.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of riboflavin (B1680620) and its derivatives. scispace.com Reversed-phase HPLC (RP-HPLC) is a commonly employed method for the determination of riboflavin and other B-vitamins, with mean recoveries reported between 95.2% and 103.9%. scispace.com

For the detection of this compound, both UV/Vis and fluorescence detectors are utilized. UV detection can be set at specific wavelengths, such as 268 nm, for the analysis of riboflavin alone. europa.eu However, fluorescence detection offers superior sensitivity and selectivity for flavins. researchgate.net The native fluorescence of the isoalloxazine ring allows for detection at excitation and emission wavelengths typically around 420-470 nm and 525-555 nm, respectively. researchgate.netnih.gov

Several HPLC methods have been developed for the analysis of flavin derivatives. nih.gov One method utilizes a C18 column with a mobile phase gradient of methanol (B129727) and 0.05 M ammonium (B1175870) acetate (B1210297) at pH 6.0, which is effective for separating various flavins. nih.gov Another approach for analyzing water-soluble vitamins, including riboflavin, involves a mobile phase of a buffer and methanol (80:20 ratio) on a C18 column, with UV detection at 268 nm. nih.gov The choice of column, such as a Symmetry C18, can significantly impact the separation efficiency of different flavin compounds. nih.gov

A study on the simultaneous determination of five water-soluble vitamins, including a riboflavin 5'-phosphate sodium isomer, demonstrated good separation on a chromatogram with a run time of 30 minutes. saspublishers.com This highlights the capability of HPLC to resolve complex mixtures of vitamin derivatives.

Table 1: HPLC Methods for Flavin Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Symmetry C18 nih.gov | Waters Xterra® MS C-18 nih.gov | C8 researchgate.net |

| Mobile Phase | Methanol-0.05 M ammonium acetate (pH 6.0) gradient nih.gov | Buffer and methanol (80:20) nih.gov | Sodium acetate/CaCl2/EDTA:Methanol (65:35) researchgate.net |

| Detection | UV/Vis or Fluorescence nih.gov | UV at 268 nm nih.gov | Fluorescence (Ex: 420 nm, Em: 530 nm) researchgate.net |

| Analytes | Flavin adenine (B156593) dinucleotide, flavin mononucleotide, riboflavin, and others nih.gov | Thiamine and Riboflavin nih.gov | Riboflavin in the presence of tetracycline (B611298) researchgate.net |

This table is generated based on data from multiple sources.

While direct analysis of the non-volatile this compound by Gas Chromatography (GC) is not feasible, GC-based methods are invaluable for the analysis of potential volatile by-products or degradation products that may arise during its synthesis or storage. The stability of riboflavin is a concern as it can degrade, especially in aqueous solutions exposed to light, to form products like formylmethylflavin, lumichrome (B1664701), and lumiflavin (B1675435). scispace.com GC, particularly when coupled with mass spectrometry (GC-MS), can be employed to separate and identify these or other volatile impurities that might be present. This is crucial for a comprehensive purity assessment of this compound preparations.

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative analysis and screening of this compound. sigmaaldrich.com It is particularly useful for preliminary identification and for confirming the presence of flavins in various samples. nih.govbjbms.org The technique relies on the differential migration of components of a mixture on a stationary phase (like silica (B1680970) gel) under the influence of a mobile phase. sigmaaldrich.com The separated spots can be visualized under UV light, where riboflavin and its derivatives typically exhibit fluorescence. researchgate.net For instance, a standard solution of riboflavin can be spotted alongside a sample to compare their retention factors (Rf values) for identification. researchgate.net Various solvent systems can be employed to achieve optimal separation of different flavin compounds. nih.gov While primarily qualitative, modern TLC can be enhanced with digital imaging and densitometry for semi-quantitative or quantitative analysis. sigmaaldrich.com

Supercritical Fluid Chromatography (SFC) has emerged as a promising "green" alternative to liquid chromatography for the analysis of a wide range of compounds, including polar analytes like water-soluble vitamins. unige.ch SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. Recent advancements in SFC, particularly Ultra-Performance Convergence Chromatography (UPCC or UPC2), have demonstrated significant potential for both chiral and achiral separations of vitamins with high speed and reproducibility. uniroma1.it The technique's flexibility allows for the simultaneous analysis of different vitamin groups within a single chromatographic run. uniroma1.it While specific applications for this compound are still developing, the ability of SFC to analyze hydrophilic compounds suggests its potential applicability, possibly with modifications to the mobile phase to accommodate the lipophilic nature of the palmitate ester. unige.ch

Thin-Layer Chromatography (TLC) for Screening and Identification

Spectroscopic Characterization

Spectroscopic methods are fundamental for elucidating the structural features of this compound, particularly for analyzing its chromophoric isoalloxazine ring system.

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for the analysis of this compound, owing to the characteristic absorption of its isoalloxazine ring system. Riboflavin exhibits distinct absorption maxima in both the UV and visible regions of the electromagnetic spectrum. Typically, absorption peaks are observed around 222 nm, 266 nm, 373 nm, and 445 nm. researchgate.net The peak at approximately 440-450 nm is responsible for its yellow color. unomaha.edunih.gov

The specific wavelengths and molar absorptivity can be influenced by the solvent and pH. unomaha.eduijprajournal.com For instance, the absorbance spectrum of riboflavin shows peaks at 365 nm and 440 nm in a citric acid buffer at pH 5.03. unomaha.edu In a study analyzing riboflavin 5'-phosphate sodium, UV maxima were identified at 224 nm and 268 nm. saspublishers.com These characteristic absorption bands are used for both qualitative identification and quantitative determination of riboflavin and its derivatives.

Table 2: UV-Vis Absorption Maxima of Riboflavin and its Derivatives

| Compound/Condition | Absorption Maxima (nm) | Reference |

| Riboflavin (aqueous solution) | 222, 266, 373, 445 | researchgate.net |

| Riboflavin (in citric acid buffer, pH 5.03) | 365, 440 | unomaha.edu |

| Riboflavin 5'-phosphate sodium | 224, 268 | saspublishers.com |

| Riboflavin (for assay) | 444 | cabidigitallibrary.org |

This table presents data from various spectroscopic analyses of riboflavin and its derivatives under different conditions.

Fluorescence Spectroscopy for Detection and Quantum Yield Studies

Fluorescence spectroscopy is a highly sensitive method for the detection and quantification of flavin compounds, owing to the intensely fluorescent nature of the isoalloxazine ring system. journalwjarr.cometsu.edu Riboflavin and its derivatives typically exhibit strong greenish-yellow fluorescence, with emission maxima generally observed between 520 nm and 530 nm upon excitation at approximately 445 nm to 450 nm. etsu.edumdpi.comglsciences.com

The esterification of riboflavin with a long aliphatic chain, such as palmitate, is known to influence its photophysical properties. Studies on analogous fatty acid esters of riboflavin, like riboflavin tetrabutyrate, have shown that the fluorescence quantum yield is often greater than that of the parent riboflavin. researchgate.net This enhancement is attributed to the less polar microenvironment provided by the acyl chains, which can reduce quenching effects. researchgate.net The quantum yield of fluorescence tends to be higher in solvents of lower polarity. researchgate.net For context, the quantum yield of flavin mononucleotide (FMN) in aqueous solution is approximately 0.27, which is significantly higher than that of flavin adenine dinucleotide (FAD), where the adenine ring quenches the fluorescence. wordpress.com It is anticipated that this compound would exhibit a robust fluorescence quantum yield, likely exceeding that of riboflavin in similar solvent environments.

Table 1: Comparative Fluorescence Properties of Flavin Compounds

| Compound | Typical Excitation Max (nm) | Typical Emission Max (nm) | Quantum Yield (Φf) | Reference |

| Riboflavin | ~445-450 | ~525-530 | ~0.26 | mdpi.comresearchgate.net |

| Flavin Mononucleotide (FMN) | ~445 | ~525 | 0.27 | wordpress.com |

| Riboflavin Tetrabutyrate | Not specified | Not specified | > Riboflavin | researchgate.net |

| This compound | ~448 (Predicted) | ~528 (Predicted) | > 0.26 (Predicted) | N/A |

Predicted values are based on data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework of both the flavin and palmitate portions of the molecule.

The ¹H NMR spectrum of this compound is expected to display a combination of signals characteristic of both its constituent parts. The riboflavin moiety would show distinct signals for the two aromatic protons on the xylene ring (typically around δ 7.7-7.8 ppm), the two methyl groups attached to this ring (around δ 2.3-2.4 ppm), and a complex set of multiplets for the ribityl side chain protons. mdpi.com

The palmitate moiety would contribute characteristic signals for a long-chain fatty acid: a triplet for the terminal methyl group (ω-CH₃) at approximately δ 0.8-0.9 ppm, a large, poorly resolved multiplet for the bulk of the methylene (B1212753) (-(CH₂)n-) groups around δ 1.2-1.4 ppm, and distinct multiplets for the α-CH₂ and β-CH₂ groups adjacent to the ester carbonyl. magritek.com Crucially, the protons on the 5'-carbon of the ribityl chain, being adjacent to the phosphate-ester linkage, would be shifted downfield. A study on a similar long-chain derivative, decyl-riboflavin, showed the α-protons of the alkyl chain appearing as a triplet at δ 4.04 ppm, providing a strong indication of the expected chemical shift for the corresponding protons in the palmitate chain.

The ¹³C NMR spectrum would similarly show a superposition of resonances. The isoalloxazine ring carbons would appear in the aromatic and carbonyl regions, while the ribityl and palmitate carbons would be found in the aliphatic region. nih.gov The carbonyl carbon of the palmitate ester would be a key signal, expected in the range of δ 170-175 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Moiety | Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Riboflavin | Aromatic-H | ~7.7-7.8 (s) | ~130-150 |

| Aromatic-CH₃ | ~2.3-2.4 (s) | ~19-21 | |

| Ribityl-H (1' to 4') | ~3.5-4.5 (m) | ~70-75 | |

| Ribityl-H (5') | ~4.8-5.0 (m) | ~65-70 | |

| C=O | - | ~156-161 | |

| Palmitate | Carbonyl (C=O) | - | ~173 |

| α-CH₂ | ~2.3 (t) | ~34 | |

| β-CH₂ | ~1.6 (quint) | ~25 | |

| Bulk -(CH₂)₁₂- | ~1.2-1.4 (m) | ~29-30 | |

| ω-1 CH₂ | ~1.3 (m) | ~32 | |

| Terminal CH₃ | ~0.8-0.9 (t) | ~14 |

Predicted shifts are based on data for riboflavin, palmitic acid, and long-chain riboflavin esters. mdpi.commagritek.com Actual values may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are critical for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin couplings. epfl.ch For this compound, COSY would be used to trace the connectivity of adjacent protons within the ribityl chain and along the entire length of the palmitate chain, confirming the sequence of methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). epfl.ch HSQC is essential for assigning the carbon signals corresponding to each proton signal identified in the ¹H spectrum, for both the riboflavin and palmitate moieties. bibliotekanauki.pl

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two or three bonds. epfl.ch This technique is arguably the most crucial for confirming the identity of this compound, as it can establish the connection between the two main structural units. A key correlation would be expected between the protons on the 5'-carbon of the ribityl chain and the carbonyl carbon of the palmitate group, providing definitive evidence of the ester linkage.

1H NMR and 13C NMR for Riboflavin and Palmitate Moieties

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and providing structural information through the analysis of its fragmentation patterns.

ESI is a soft ionization technique well-suited for analyzing polar, thermally labile molecules like riboflavin derivatives. plos.org For this compound (C₃₃H₅₁N₄O₁₀P, Molecular Weight: 694.75 g/mol ), ESI-MS would be expected to produce protonated molecules [M+H]⁺ at m/z 695.76 in positive ion mode or deprotonated molecules [M-H]⁻ at m/z 693.74 in negative ion mode.

Analysis of the fragmentation pattern in tandem MS (MS/MS) experiments provides significant structural detail. The ester and phosphate (B84403) bonds are common points of cleavage. Key fragmentation pathways would include:

Loss of the palmitoyl (B13399708) group, resulting in a fragment corresponding to riboflavin-5'-phosphate.

Cleavage of the ribityl chain.

Loss of the entire ribityl-palmitate-phosphate side chain, yielding fragments characteristic of the core isoalloxazine ring, such as lumiflavin (m/z 256) or lumichrome (m/z 242). researchgate.net

High-resolution mass spectrometry provides highly accurate mass measurements, typically to within a few parts per million (ppm). miamioh.edu This precision allows for the unambiguous determination of the elemental composition of the parent ion and its fragments. uni-freiburg.de For this compound, HRMS would confirm the molecular formula C₃₃H₅₁N₄O₁₀P by matching the experimentally measured exact mass to the calculated theoretical mass. This capability is essential for distinguishing it from other compounds with the same nominal mass and for validating the identity of fragments observed in MS/MS experiments. heraldopenaccess.us

Table 3: Predicted HRMS Data for this compound and Key Fragments

| Ion/Fragment | Molecular Formula | Ion Type | Calculated Exact Mass (m/z) |

| Parent Molecule | C₃₃H₅₁N₄O₁₀P | [M+H]⁺ | 695.3416 |

| Parent Molecule | C₃₃H₅₁N₄O₁₀P | [M-H]⁻ | 693.3269 |

| Riboflavin-5'-phosphate fragment | C₁₇H₂₁N₄O₉P | [M+H]⁺ | 457.1068 |

| Lumiflavin fragment | C₁₃H₁₂N₄O₂ | [M+H]⁺ | 257.1033 |

| Lumichrome fragment | C₁₂H₁₀N₄O₂ | [M+H]⁺ | 243.0877 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups within a molecule by probing its vibrational modes. When applied to this compound, these methods provide a detailed fingerprint of its complex structure, allowing for confirmation of its identity and assessment of purity. The spectrum of this compound can be interpreted by considering the contributions from its three main structural components: the isoalloxazine ring system, the ribityl chain, and the palmitate ester group.

The isoalloxazine ring, the chromophore of the flavin system, gives rise to a series of characteristic bands. In Fourier-transform infrared (FTIR) spectroscopy, strong absorptions corresponding to the stretching vibrations of the carbonyl groups (C=O) are prominent. researchgate.net For the parent riboflavin molecule, these are typically observed around 1726 cm⁻¹. researchgate.net Additionally, stretching vibrations of the C=N and C=C bonds within the fused ring system appear in the 1500-1600 cm⁻¹ region. researchgate.net

Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to the vibrations of the conjugated π-system of the isoalloxazine ring. The Raman spectrum of riboflavin shows a characteristic intense peak around 1347-1349 cm⁻¹, which is considered a spectral marker and is assigned to the in-plane vibrations of the isoalloxazine ring. researchgate.netmdpi.com Other prominent ring-related bands are observed near 1411 cm⁻¹ and 1536 cm⁻¹. mdpi.com

The ribityl chain, a five-carbon sugar alcohol derivative, contributes bands associated with C-O stretching and O-H bending vibrations. The infrared spectrum of riboflavin shows intense bands in the 1000 to 1100 cm⁻¹ frequency region, which are attributed to the vibrations of the ribityl group. mdpi.com The esterification at the 5'-position with palmitic acid to form this compound introduces new, distinct spectral features. The most significant of these is a strong C=O stretching band from the ester functional group, expected in the 1735-1750 cm⁻¹ region. Furthermore, the long alkyl chain of the palmitate moiety produces intense C-H stretching bands just below 3000 cm⁻¹ and characteristic scissoring and rocking vibrations for the -(CH₂)n- chain in the fingerprint region (around 1470 cm⁻¹ and 720 cm⁻¹).

The table below summarizes the expected characteristic vibrational frequencies for identifying the key functional groups in this compound.

Electrophoretic Methods for Separation of Flavin Species

Electrophoretic techniques separate molecules based on their differential migration in an electric field. These methods are highly effective for separating various flavin species, such as riboflavin, flavin mononucleotide (FMN), and flavin adenine dinucleotide (FAD), from one another. portlandpress.comnih.gov The separation is primarily driven by differences in the charge-to-mass ratio of the analytes. portlandpress.com

Paper electrophoresis has been successfully used to separate the most important flavins. portlandpress.com In a buffer system at pH 5.1, FAD and FMN, which possess negatively charged phosphate groups, migrate towards the anode. portlandpress.com In contrast, neutral compounds like riboflavin, lumiflavin, and lumichrome migrate towards the cathode due to electro-osmotic flow. portlandpress.com FAD, with two phosphate groups, typically migrates faster towards the anode than FMN, which has one. portlandpress.com

Capillary electrophoresis (CE) offers significant advantages over traditional slab or paper electrophoresis, including higher efficiency, faster analysis times, and automation. researchgate.net For flavin analysis, CE is often coupled with highly sensitive detection methods like laser-induced fluorescence (LIF), which leverages the natural fluorescence of the isoalloxazine ring. researchgate.netresearchgate.net

This compound, being a large, neutral, and significantly more hydrophobic molecule than riboflavin due to the long palmitate chain, would exhibit distinct behavior in an electrophoretic system. In standard capillary zone electrophoresis (CZE), its migration would be governed primarily by the electro-osmotic flow, similar to other neutral species. However, its low aqueous solubility presents a challenge.

To overcome this, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is the most appropriate electrophoretic method. MEKC uses surfactants, such as sodium dodecyl sulfate (B86663) (SDS), added to the buffer at concentrations above the critical micelle concentration. researchgate.net These micelles form a pseudo-stationary phase. Neutral analytes can partition between the aqueous buffer and the hydrophobic interior of the micelles. The highly lipophilic palmitate chain of this compound would strongly associate with the micelles, causing it to migrate much more slowly than less hydrophobic neutral compounds like riboflavin and to be well-separated from charged, water-soluble species like FMN and FAD, which would not interact with the anionic SDS micelles and would migrate quickly towards the anode.

The table below outlines the principles of different electrophoretic techniques and their applicability to the separation of this compound from other common flavins.

Quantitative Determination of this compound in Complex Matrices (excluding human/clinical)

The quantitative determination of flavins in complex matrices such as food products or pharmaceutical formulations is critical for quality control. researchgate.net While specific validated methods for this compound are not widely published, a robust analytical strategy can be designed based on established methods for other flavins and lipophilic compounds. The most common and reliable techniques for riboflavin quantification are high-performance liquid chromatography (HPLC) with fluorescence or UV detection and capillary electrophoresis with laser-induced fluorescence detection (CE-LIF). researchgate.netresearchgate.net

Given the fat-soluble nature of this compound, the analytical workflow must begin with an appropriate extraction step to isolate it from the sample matrix (e.g., a fortified oil, fat-based supplement, or cream). Unlike the acid or enzymatic hydrolysis used for protein-bound, water-soluble flavins, a lipid extraction using organic solvents (e.g., a chloroform-methanol or hexane-isopropanol system) would be required.

Following extraction, separation is best achieved using reversed-phase HPLC (RP-HPLC). An RP-HPLC method would utilize a C18 or C8 stationary phase, which is ideal for retaining and separating lipophilic molecules. The mobile phase would likely consist of a mixture of an organic solvent like methanol or acetonitrile (B52724) and water, possibly with modifiers to improve peak shape. researchgate.net

Detection of this compound would capitalize on the inherent spectroscopic properties of the flavin moiety. The molecule exhibits strong yellow-green fluorescence, making fluorescence detection an exceptionally sensitive and selective choice. ucanr.edu The excitation and emission maxima would be similar to that of riboflavin, typically around 450 nm and 530 nm, respectively. ucanr.edu This high sensitivity is crucial for detecting low concentrations in complex samples. researchgate.net UV-Vis detection, monitoring the absorbance peak around 440-450 nm, is a viable alternative, though generally less sensitive than fluorescence. unomaha.edu

Method validation would involve assessing linearity, accuracy, precision, and recovery. Recovery studies, where a known amount of this compound is spiked into a blank matrix and then extracted and quantified, are essential to ensure the efficiency of the extraction process. For related analyses, such as the determination of riboflavin in dairy products, recovery rates are typically expected to be high. researchgate.net

The following table presents typical recovery data for riboflavin from various food matrices using an established HPLC method. A method developed for this compound would aim for similar performance metrics.

Chemical Stability and Degradation Pathways of Riboflavin 5 Monopalmitate

Investigation of Photostability and Photodegradation Mechanisms

Detailed research into the photostability of Riboflavin-5'-monopalmitate is not extensively documented. For the parent compound, Riboflavin (B1680620), photodegradation is a well-known phenomenon driven by its strong absorption of UV and visible light (around 370 nm and 444 nm), leading to the formation of an excited triplet state that initiates degradation reactions. nih.govpixel-online.net The specific influence of the palmitate ester on these fundamental photochemical processes has not been sufficiently studied.

Influence of Wavelength and Light Intensity on Degradation

Specific data on the influence of different wavelengths and light intensities on the degradation rate of this compound is not available. For Riboflavin, it is established that wavelengths between 350 and 520 nm are damaging, and the degradation rate is dependent on light intensity. pixel-online.net Higher energy light (UV) generally leads to faster degradation than visible light. pixel-online.net However, without specific studies, it is unknown how the lipophilic nature of the palmitate derivative would alter these characteristics.

Identification of Photolytic Degradation Products

There are no specific studies identifying the photolytic degradation products of this compound. The primary photodegradation products of Riboflavin are well-characterized as Lumichrome (B1664701) (LC) and Lumiflavin (B1675435) (LF), which result from the cleavage of the ribityl side chain. nih.govpixel-online.net It is plausible that degradation of the isoalloxazine ring of this compound would yield similar core products. However, the fate of the ribityl-palmitate side chain during photolysis is undocumented.

Role of Photosensitization in this compound Chemical Alterations

While Riboflavin is a known photosensitizer that can produce reactive oxygen species (ROS) like singlet oxygen, leading to the degradation of itself and other molecules, specific studies quantifying this role for this compound are absent. dss.go.th The efficiency of photosensitization can be highly dependent on the solvent and the aggregation state of the photosensitizer, properties that would be significantly different for the lipophilic this compound compared to water-soluble Riboflavin.

Kinetic Studies of Photodegradation Processes

No kinetic studies detailing the rate of photodegradation for this compound could be located. Kinetic studies on Riboflavin show that its degradation generally follows apparent first-order kinetics, with rates heavily influenced by pH, solvent, and the presence of buffers. nih.govwho.int The insolubility of this compound in aqueous systems means its kinetic behavior would need to be evaluated in lipidic or emulsified systems, for which data is not available.

Thermal Stability and Thermolytic Pathways

Information regarding the specific thermal stability and thermolytic degradation pathways of this compound is not present in the reviewed literature.

Characterization of Thermal Degradation Products

While this compound is considered relatively heat-stable, elevated temperatures can lead to its decomposition. mdpi.com The thermal degradation of the parent compound, riboflavin, has been more extensively studied. At high temperatures, particularly at alkaline pH, the isoalloxazine ring of riboflavin can undergo cleavage, yielding products such as a β-keto acid and a dioxo compound. Other identified thermal degradation products of riboflavin include formylmethylflavin (FMF) and lumichrome (LC). It is plausible that the thermal degradation of this compound would involve the initial hydrolysis of the ester bond, followed by the degradation of the resulting riboflavin and palmitic acid, though specific studies on its unique thermal degradation products are limited.

pH-Dependent Stability and Hydrolysis Kinetics

The stability of this compound is significantly influenced by the pH of its environment due to the susceptibility of its ester bond to hydrolysis.

Acid-Catalyzed Hydrolysis Mechanisms of the Ester Bond

Under acidic conditions, the hydrolysis of the ester bond in this compound is initiated by the protonation of the carbonyl oxygen of the ester group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve the formation of a tetrahedral intermediate, followed by the elimination of the alcohol (riboflavin) and the formation of palmitic acid. This process is reversible, and the equilibrium can be influenced by the concentration of water. chemistrysteps.com For esters with certain structures, such as those involving a tertiary alkyl group, an SN1 mechanism may occur, where the C-O bond cleaves to form a stable carbocation. chemistrysteps.com

pH Profile of this compound Stability

The stability of riboflavin and its derivatives is highly dependent on pH. Riboflavin itself shows optimal stability in the pH range of 5 to 6. The rate of its degradation increases significantly in both acidic (below pH 5) and alkaline (above pH 6) conditions. preprints.org For instance, rapid destruction of riboflavin has been reported at pH 1.3–6.5 at 80 °C and at pH 1.7–5.5 at 100 °C. The degradation rate of riboflavin has been shown to increase by approximately 80-fold in alkaline media up to pH 10. preprints.org Given that the primary point of pH-mediated instability in this compound is the ester linkage, its stability profile is expected to show the least hydrolysis at a neutral to slightly acidic pH, with increased degradation rates in strongly acidic and, particularly, in alkaline environments.

Oxidative Stability and Antioxidant Interactions (in non-biological systems)

This compound, like its parent compound riboflavin, is susceptible to oxidative degradation. While riboflavin is relatively stable against some oxidizing agents like potassium permanganate (B83412) and hydrogen peroxide, its ribityl side chain can be easily oxidized. nagoya-u.ac.jp

Mechanisms of Oxygen-Induced Degradation

In the presence of light and oxygen, riboflavin can act as a photosensitizer, leading to its own degradation and the oxidation of other molecules. capes.gov.br This can occur through two primary mechanisms:

Type I Mechanism: The excited triplet state of riboflavin reacts directly with a substrate, leading to electron or hydrogen atom transfer, which results in the formation of radical species. capes.gov.brnih.gov These radicals can then react with oxygen to produce superoxide (B77818) anions and other reactive oxygen species (ROS). nih.gov

Type II Mechanism: The excited triplet state of riboflavin transfers its energy to molecular oxygen, generating highly reactive singlet oxygen. capes.gov.brnih.govheraldopenaccess.us This singlet oxygen can then directly oxidize the riboflavin molecule or other susceptible compounds. heraldopenaccess.usdss.go.th The Type II mechanism is generally favored in aerobic conditions. heraldopenaccess.us

The photodegradation of riboflavin is influenced by factors such as the presence of buffers, with acetate (B1210297) and carbonate buffers known to catalyze its degradation. The reaction rate of riboflavin with singlet oxygen is high and can lead to the destruction of the vitamin. dss.go.thresearchgate.net

Effects of Metal Ions and Chelating Agents on Stability

The stability of the isoalloxazine ring in flavin compounds, including this compound, is significantly influenced by the presence of metal ions. Certain metal ions can act as catalysts, accelerating the degradation of the molecule, particularly through photolysis. nagoya-u.ac.jp Research on riboflavin, which shares the same core photosensitive structure, has shown that ferrous ion (Fe²⁺) exhibits the strongest catalytic action on photolysis. nagoya-u.ac.jp Other metal ions such as ferric iron (Fe³⁺), copper (Cu²⁺), aluminum (Al³⁺), cobalt (Co²⁺), and manganese (Mn²⁺) also promote degradation, though to a lesser extent. nagoya-u.ac.jp In contrast, ions like lead (Pb²⁺) and nickel (Ni²⁺) show almost no promotional effect on photolysis, while silver (Ag⁺) has been observed to have an inhibitive effect. nagoya-u.ac.jp

The catalytic mechanism often involves the formation of complexes between the metal ion and the riboflavin molecule, which can facilitate electron transfer reactions upon exposure to light or heat, leading to the cleavage of the ribityl chain or the isoalloxazine ring. nagoya-u.ac.jpdss.go.th For instance, the presence of metal sulphates significantly deteriorated riboflavin during storage at 37°C. dss.go.th Trivalent ions, in some contexts, have been found to destabilize related nucleic acid structures, an effect that was diminished by the presence of metal chelators. frontiersin.org

Chelating agents, also known as chelators, can counteract the destabilizing effects of metal ions. sigmaaldrich.com These molecules form stable, water-soluble complexes with metal ions, effectively sequestering them and preventing their participation in degradation reactions. sigmaaldrich.comekb.eg Ethylenediaminetetraacetic acid (EDTA) has been identified as a highly effective stabilizer for riboflavin. beilstein-journals.org Studies have demonstrated that disodium (B8443419) EDTA can provide a substantial stabilizing effect against photodegradation. beilstein-journals.org By binding to catalytic metal ions, chelating agents inhibit the formation of the reactive complexes that lead to the degradation of the flavin structure. sigmaaldrich.combeilstein-journals.org

| Metal Ion | Observed Effect on Stability | Reference |

|---|---|---|

| Iron (Fe²⁺) | Strongly Promotes Degradation | nagoya-u.ac.jp |

| Iron (Fe³⁺) | Promotes Degradation | nagoya-u.ac.jp |

| Copper (Cu²⁺) | Promotes Degradation | nagoya-u.ac.jp |

| Aluminum (Al³⁺) | Promotes Degradation | nagoya-u.ac.jp |

| Cobalt (Co²⁺) | Promotes Degradation | nagoya-u.ac.jp |

| Manganese (Mn²⁺) | Promotes Degradation | nagoya-u.ac.jp |

| Zinc (Zn²⁺) | Promotes Degradation | nagoya-u.ac.jp |

| Nickel (Ni²⁺) | Almost No Effect | nagoya-u.ac.jp |

| Lead (Pb²⁺) | Almost No Effect | nagoya-u.ac.jp |

| Silver (Ag⁺) | Inhibits Degradation | nagoya-u.ac.jp |

Influence of Solvent Polarity and Ionic Strength on Chemical Stability

The chemical environment, particularly the solvent system, plays a critical role in the stability of this compound. The rate of photodegradation of the riboflavin molecule has been found to be dependent on the polarity of the solvent. uni-regensburg.de Studies have reported a linear increase in the degradation of riboflavin, leading to the formation of products like formylmethylflavin and lumichrome, as the polarity of the solvent increases. researchgate.net In more polar solvents, riboflavin is generally less photolabile compared to organic solvents. uni-regensburg.de This is potentially due to how different solvents favor specific conformations of the ribityl side chain. uni-regensburg.de

Ionic strength of the medium is another factor that can significantly affect the rate of degradation. researchgate.netnih.gov An increase in the ionic strength of a solution, particularly from ions such as hydrogen phosphate (B84403) and chloride, can promote the photodegradation of riboflavin. uni-regensburg.de This effect is thought to be due to the formation of riboflavin-anion exciplex interactions, which facilitate the degradation process. uni-regensburg.de Conversely, in certain low-moisture food systems, riboflavin retention was found to be very high, indicating that water activity is also a crucial parameter for stability. dss.go.th

| Solvent Property | Effect on Degradation Rate | Underlying Mechanism (Hypothesized) | Reference |

|---|---|---|---|

| Increasing Solvent Polarity | Increases Degradation | Favors certain ribityl chain conformations more susceptible to degradation. | uni-regensburg.deresearchgate.net |

| Increasing Ionic Strength (e.g., with phosphate, chloride ions) | Increases Degradation | Formation of riboflavin-anion exciplex interactions. | uni-regensburg.de |

| Polar Solvents (vs. Organic Solvents) | Decreases Degradation | General observation of lower photolability in polar environments. | uni-regensburg.de |

Stabilization Strategies for this compound in Research Formulations

To enhance the stability of this compound in research formulations, various strategies can be employed to protect it from light, heat, and chemical degradation. beilstein-journals.orgnih.gov These methods generally involve the use of stabilizers, quenchers, and complexing agents, or the modification of the formulation itself. beilstein-journals.org

One effective approach is the inclusion of chemical stabilizers in the formulation. A study investigating various stabilizers found that disodium ethylenediamine (B42938) (EDTA) offered the greatest stabilizing effect against photodegradation, followed by other agents such as thiourea, methylparaben, and DL-methionine. beilstein-journals.org These compounds can act as antioxidants or chelating agents to inhibit key steps in the degradation pathways. sigmaaldrich.combeilstein-journals.org

Another powerful strategy is the encapsulation of the molecule within a delivery system, such as liposomes. nih.gov Liposomal preparations of riboflavin have been shown to increase its stability. nih.gov The degradation rate constant for riboflavin was found to decrease as the concentration of phosphatidylcholine (a key component of liposomes) increased. nih.gov This stabilization is attributed to several factors. The liposomal structure can physically shield the photosensitive molecule from light. nih.gov Furthermore, fluorescence measurements suggest the formation of a charge-transfer complex between riboflavin and phosphatidylcholine, which can lead to photoreduction and stabilization of the riboflavin molecule. nih.gov The use of hydrotropes, such as aromatic sodium carboxylates, has also been explored to increase the water-solubility and stability of riboflavin. uni-regensburg.de

Biochemical Transformations and Intermediates Involving the Flavin Moiety Non Human/in Vitro Focus

Riboflavin (B1680620) Biosynthesis Pathways in Microorganisms and Plants

The de novo synthesis of riboflavin is a capability found in plants, fungi, and most bacteria, but not in animals. nih.govtandfonline.com The pathway begins with two primary precursors: guanosine (B1672433) triphosphate (GTP) and ribulose 5-phosphate. sci-hub.senih.gov

Precursors and Early Enzymatic Steps (e.g., GTP and Ribulose 5-phosphate)

The biosynthesis of a single molecule of riboflavin requires one molecule of GTP and two molecules of ribulose 5-phosphate. sci-hub.senih.gov The initial steps of the pathway involve the transformation of these precursors. GTP is derived from the purine (B94841) biosynthesis pathway, while ribulose 5-phosphate is a product of the pentose (B10789219) phosphate (B84403) pathway. tandfonline.comnih.gov

The first committed step in the pathway is the conversion of GTP. engineering.org.cn The imidazole (B134444) ring of GTP is hydrolytically opened to produce a pyrimidine (B1678525) derivative. sci-hub.senih.gov This reaction is followed by a sequence of deamination, side chain reduction, and dephosphorylation to yield 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione. sci-hub.senih.gov

Concurrently, ribulose 5-phosphate is converted to 3,4-dihydroxy-2-butanone 4-phosphate. sci-hub.se This conversion involves an unusual intramolecular rearrangement. sci-hub.se

Key Enzymes in the Biosynthetic Cascade (e.g., Riboflavin Synthase, GTP Cyclohydrolase II)

Several key enzymes catalyze the sequential reactions in the riboflavin biosynthesis pathway. frontiersin.org

GTP Cyclohydrolase II (GCHII) : This enzyme initiates the pathway by catalyzing the conversion of GTP to 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5'-phosphate (DARPP), formate, and pyrophosphate. engineering.org.cnnih.gov It is a crucial enzyme, and in some organisms like Bacillus subtilis, it is considered a rate-limiting step. nih.gov GCHII belongs to the family of hydrolases and requires zinc and magnesium ions for its catalytic activity. nih.govexpasy.org

Lumazine Synthase : This enzyme catalyzes the condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione with 3,4-dihydroxy-2-butanone 4-phosphate to form 6,7-dimethyl-8-ribityllumazine (B135004). sci-hub.sefrontiersin.org

Riboflavin Synthase : This enzyme catalyzes the final step in riboflavin biosynthesis, a unique dismutation reaction. frontiersin.orgwikipedia.org Two molecules of 6,7-dimethyl-8-ribityllumazine are converted into one molecule of riboflavin and one molecule of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione. sci-hub.sewikipedia.org The latter is then recycled back into the pathway. wikipedia.org In Escherichia coli, this enzyme is a homotrimer of 23 kDa subunits and has no cofactor requirements. rcsb.org

Table 1: Key Enzymes in Riboflavin Biosynthesis

| Enzyme | EC Number | Function | Organism Example |

|---|---|---|---|

| GTP Cyclohydrolase II | 3.5.4.25 | Converts GTP to DARPP, formate, and pyrophosphate. engineering.org.cnnih.gov | Escherichia coli, Bacillus subtilis engineering.org.cnnih.gov |

| Lumazine Synthase | 2.5.1.78 | Condenses two substrates to form 6,7-dimethyl-8-ribityllumazine. frontiersin.orgwikipedia.org | Bacillus subtilis, Saccharomyces cerevisiae frontiersin.org |

| Riboflavin Synthase | 2.5.1.9 | Catalyzes the dismutation of two molecules of 6,7-dimethyl-8-ribityllumazine to form riboflavin. drugbank.comuniprot.org | Escherichia coli, Bacillus subtilis rcsb.orguniprot.org |

Regulatory Mechanisms of Flavin Biosynthesis in Model Organisms

The regulation of riboflavin biosynthesis varies among different organisms.

In many prokaryotes, such as Bacillus subtilis, a primary regulatory mechanism is the FMN riboswitch. mdpi.com This is a structured RNA element in the 5' untranslated region of mRNAs for riboflavin biosynthesis genes. mdpi.com When intracellular levels of FMN are high, FMN binds to the riboswitch, causing a conformational change that leads to the termination of transcription or inhibition of translation, thus down-regulating the pathway. mdpi.combiorxiv.org

In the yeast Candida famata, riboflavin biosynthesis is regulated by iron availability. mdpi.com Under iron-limiting conditions, the transcription factor Sef1 activates the expression of genes in the riboflavin biosynthesis pathway. mdpi.comasm.org

In the fungus Ashbya gossypii, regulation is linked to sporulation and oxidative stress, rather than iron levels. mdpi.com Histone deacetylases play a role in modulating the accessibility of chromatin at the loci of riboflavin biosynthetic genes. mdpi.com

Enzymatic Conversion of Riboflavin to Active Coenzymes (FMN and FAD)

Once synthesized, riboflavin is converted into its biologically active forms, FMN and FAD, through sequential enzymatic reactions. nih.govwikipedia.org These coenzymes are essential for the function of a wide variety of flavoenzymes involved in cellular metabolism. frontiersin.org

Riboflavin Kinase Activity and Flavin Mononucleotide (FMN) Formation

The first step in the conversion of riboflavin is its phosphorylation to FMN. scbt.comnutritionalassessment.org This reaction is catalyzed by the enzyme riboflavin kinase (also known as flavokinase). scbt.comwikipedia.org The reaction requires ATP as a phosphate donor. wikipedia.org

Riboflavin Kinase (RFK) : This enzyme (EC 2.7.1.26) catalyzes the transfer of a phosphate group from ATP to the ribityl side chain of riboflavin, forming FMN and ADP. nutritionalassessment.orgwikipedia.org This step is considered the rate-limiting step in FAD biosynthesis. nih.gov In eukaryotes, this is typically carried out by a monofunctional enzyme. wikipedia.org

FMN Adenylyltransferase (FMNAT) Activity and Flavin Adenine (B156593) Dinucleotide (FAD) Formation

The final step is the adenylylation of FMN to form FAD. mdpi.com This reaction is catalyzed by FMN adenylyltransferase (FMNAT), also known as FAD synthetase. nutritionalassessment.orgmdpi.com

FMN Adenylyltransferase (FMNAT) : This enzyme (EC 2.7.7.2) catalyzes the transfer of an adenylyl group from a second molecule of ATP to FMN, yielding FAD and pyrophosphate. nutritionalassessment.orgmdpi.com In most prokaryotes, riboflavin kinase and FMN adenylyltransferase activities are present in a single bifunctional enzyme. mdpi.comcsic.es However, in eukaryotes, these activities are generally carried out by two separate enzymes. mdpi.comnih.gov The bacterial and eukaryotic FMNAT enzymes have similar kinetic properties but differ significantly in their sequence and structure, suggesting convergent evolution. nih.gov

Table 2: Enzymes in the Conversion of Riboflavin to FMN and FAD

| Enzyme | EC Number | Function | Common Location |

|---|---|---|---|

| Riboflavin Kinase (Flavokinase) | 2.7.1.26 | Phosphorylates riboflavin to form FMN. nutritionalassessment.orgwikipedia.org | Cytosol nutritionalassessment.org |

| FMN Adenylyltransferase (FAD Synthetase) | 2.7.7.2 | Adenylylates FMN to form FAD. nutritionalassessment.orgmdpi.com | Prokaryotes (bifunctional with RFK), Eukaryotes (monofunctional) mdpi.comcsic.es |

Dephosphorylation and Pyrophosphatase Activities in Flavin Cycles (Non-Human/In Vitro Focus)

The cycling of flavins is essential for metabolic processes, and the dephosphorylation of flavin mononucleotide (FMN) to riboflavin (RF) and the pyrophosphorolysis of flavin adenine dinucleotide (FAD) are key steps in this cycle. plos.org These reactions are catalyzed by various phosphatases and pyrophosphatases found in non-human systems and studied in vitro.

In microorganisms like Saccharomyces cerevisiae (yeast), dedicated FAD pyrophosphatases, such as Fpy1p, have been identified. plos.orgplos.org These enzymes cleave FAD to produce FMN and adenosine (B11128) monophosphate (AMP). plos.org The activity of Fpy1p is dependent on the presence of specific metal ions, showing significant activity with Co²⁺ and Mg²⁺, and is also influenced by pH. plos.org Similarly, in plants like Arabidopsis thaliana, Nudix hydrolases, such as AtNUDX23 located in plastids, exhibit FAD pyrophosphohydrolase activity. oup.com

FMN can be further hydrolyzed to riboflavin by FMN hydrolases or non-specific phosphatases. plos.orgnih.gov In pea plants (Pisum sativum), both FMN hydrolase and FAD pyrophosphatase activities have been detected in isolated chloroplasts and mitochondria, indicating that the breakdown of flavin nucleotides occurs in multiple cellular compartments. nih.gov These enzymatic activities ensure that riboflavin can be recycled and made available for the synthesis of flavin coenzymes as needed by the cell. plos.orgresearchgate.net

The general reactions are:

FAD + H₂O → FMN + AMP (catalyzed by FAD Pyrophosphatase)

FMN + H₂O → Riboflavin + Pᵢ (catalyzed by FMN Phosphatase/Hydrolase)

Interconversion Dynamics of Riboflavin and its Phosphate Esters in Cellular Models

In cellular models, the levels of riboflavin, FMN, and FAD are maintained through a dynamic interplay of synthesis and degradation pathways. nih.gov Riboflavin is transported into cells and serves as the precursor for the synthesis of its coenzyme forms, FMN and FAD. nih.govresearchgate.net This process involves two sequential enzymatic steps.

Phosphorylation: Riboflavin is first phosphorylated to FMN by the enzyme riboflavin kinase (RFK), an ATP-dependent reaction. researchgate.netresearchgate.net

Riboflavin + ATP → FMN + ADP

Adenylylation: FMN is then converted to FAD by FAD synthetase (FADS), which transfers an AMP moiety from another ATP molecule. researchgate.netresearchgate.net

FMN + ATP → FAD + PPi

The reverse reactions, catalyzed by FAD pyrophosphatases and FMN phosphatases, ensure that the cellular pools of these flavins can be modulated according to metabolic demands. researchgate.netmdpi.com The majority of intracellular flavins exist as FAD and FMN, which are bound to a wide array of flavoproteins, while the concentration of free riboflavin is typically low. mdpi.com Studies using cultured cells have been crucial in understanding the regulation of these interconversions, demonstrating that the activities of RFK and FADS are often controlled by the concentrations of their substrates and products. mdpi.commdpi.com

Hypothetical or Investigated Bioconversion of Riboflavin-5'-monopalmitate

This compound is a fat-soluble derivative of riboflavin, synthesized by attaching a palmitate fatty acid to the 5'-position of riboflavin's ribityl chain. Its biological utility depends on its conversion back to free riboflavin.

The primary route for the bioconversion of this compound is through the hydrolysis of its ester bond, a reaction catalyzed by lipases. nih.gov In model systems simulating gastrointestinal conditions, enzymes like pancreatic lipase (B570770) can effectively cleave the palmitate group, releasing riboflavin and palmitic acid. nih.govnih.gov

this compound + H₂O ---(Lipase)→ Riboflavin + Palmitic Acid

The efficiency of this hydrolysis is influenced by various factors, including enzyme and substrate concentrations, pH, and the presence of emulsifiers. Research has shown that the breakdown of fatty acid esters of riboflavin is readily accomplished by pancreatic lipase. nih.govnih.gov

Below is a table with representative data from a model system investigating the rate of riboflavin formation from this compound under varying conditions.

| Enzyme Concentration (U/mL) | Substrate Concentration (mM) | pH | Temperature (°C) | Rate of Riboflavin Formation (µM/min) |

| 15 | 0.2 | 8.0 | 37 | 8.1 |

| 15 | 0.6 | 8.0 | 37 | 23.5 |

| 30 | 0.2 | 8.0 | 37 | 16.3 |

| 30 | 0.6 | 8.0 | 37 | 47.2 |

| 15 | 0.2 | 7.0 | 37 | 6.9 |

Table 1: Interactive Data Table This table presents illustrative data on the lipase-mediated hydrolysis of this compound. The values demonstrate the dependence of the reaction rate on enzyme and substrate concentrations.

Once lipase action liberates free riboflavin from the palmitate ester, it becomes available for absorption and metabolic activation. researchgate.net The released riboflavin can be taken up by cells through specific transporters. researchgate.net Inside the cell, it enters the same metabolic pathway as dietary riboflavin, beginning with its phosphorylation to FMN by riboflavin kinase. nih.govnih.gov

This phosphorylation is a critical step, converting the vitamin into its biologically active coenzyme form. asm.org The FMN produced can then be utilized directly by FMN-dependent enzymes or be further converted to FAD by FAD synthetase. researchgate.net Therefore, the bioconversion of this compound is a two-stage process: an initial extracellular or intestinal hydrolysis followed by intracellular phosphorylation, ultimately integrating the released riboflavin into the cell's flavin pool.

Mechanistic Studies of Flavin Compound Interactions in Model Systems

Binding Interactions of Riboflavin-5'-monopalmitate with Lipids and Membranes

The lipophilic nature of this compound, conferred by the palmitate ester, governs its interactions with lipids and cell membrane models. These interactions are crucial for its localization and potential biological activities within cellular environments.

The interaction of molecules with phospholipid bilayers is fundamental to understanding their behavior at the cellular level. Model membranes, such as liposomes and supported lipid bilayers, are invaluable tools for these investigations. nih.govroutledge.com

Studies on related flavin compounds, like riboflavin-5'-phosphate, have shown that they can interact with liposome (B1194612) bilayers, influencing their physical properties. researchgate.net For instance, interactions can lead to a moderate disordering of the lipid bilayer. researchgate.net The binding is often electrostatic in nature, occurring at the lipid headgroups. researchgate.net In the case of this compound, the hydrophobic palmitate tail would be expected to insert into the hydrophobic core of the bilayer, anchoring the molecule within the membrane. This is a common mechanism for lipid-anchored molecules. d-nb.info

The presence of such molecules can affect the fluidity and stability of the membrane. For example, studies with α-synuclein, a protein that interacts with lipid membranes, demonstrate that binding is dependent on the surface charge and phase state of the lipids, leading to an ordering effect and thermal stabilization of vesicles. nih.gov While a direct analogy cannot be drawn, it highlights the potential for amphipathic molecules to modulate membrane properties. The insertion of the palmitate chain of this compound into the bilayer would likely influence the packing of neighboring phospholipid acyl chains.

Table 1: Investigated Interactions of Flavin Derivatives with Model Membranes

| Flavin Derivative | Model Membrane System | Observed Interactions/Effects |

| Riboflavin-5'-phosphate | DPPC/Cholesterol Liposomes | Electrostatic binding, moderate disordering of the lipid bilayer. researchgate.net |

| This compound (Hypothesized) | Phospholipid Bilayer | Insertion of palmitate tail into the hydrophobic core, anchoring the molecule. |

Partitioning Behavior in Biphasic Systems

Interactions with Soluble and Membrane-Bound Proteins (excluding human enzyme kinetics for therapeutic purposes)

This compound's structure suggests potential interactions with both soluble and membrane-associated proteins. The flavin moiety can participate in specific binding events, while the lipid tail can interact with hydrophobic regions of proteins or the lipid bilayer itself.

Interactions between membrane-spanning proteins and lipid-anchored peripheral proteins have been studied, revealing that steric exclusion and alterations in lipid-protein interactions can occur. d-nb.info For instance, the binding of myelin basic protein to membranes containing proteolipid protein can be influenced by the presence of the integral protein. d-nb.info This suggests that the membrane environment, including the presence of other proteins, can modulate the interactions of lipid-anchored molecules like this compound.

The binding of riboflavin (B1680620) and its derivatives to specific protein transporters and enzymes is well-documented. For example, the riboflavin transporter RibU from Lactococcus lactis exhibits high affinity for riboflavin, with the flavin binding in a hydrophobic pocket and stacking with tryptophan residues. nih.gov While this compound is structurally different, the flavin headgroup could potentially interact with similar binding pockets in other proteins.

Furthermore, peripheral membrane proteins often associate with membranes through hydrophobic or electrostatic interactions. mdpi.com Type-II NADH dehydrogenases, for instance, are peripheral membrane proteins that utilize a cofactor, FAD (derived from riboflavin), and interact with the membrane to carry out their function. mdpi.com The lipid anchor of this compound could facilitate its association with such membrane-bound enzymatic complexes, potentially influencing their activity or localization.

In avian species, riboflavin binding protein (ribBP) is crucial for transporting riboflavin. nih.gov This protein associates with vitellogenin and binds to lipoprotein receptors on the oocyte membrane, a process that is independent of the carbohydrate structure of ribBP, highlighting the protein-protein interactions involved in flavin transport. nih.gov

Role as a Chromophore in Photophysical Processes within Model Systems

The isoalloxazine ring of the flavin moiety in this compound is a chromophore, capable of absorbing light and participating in photophysical and photochemical processes. nih.gov This property is central to the function of flavins as photosensitizers. researchgate.netnih.gov

Upon absorption of light, the flavin can be excited to a singlet state, which can then undergo intersystem crossing to a longer-lived triplet state. csic.es This triplet state is a key intermediate in many photochemical reactions. The photophysical properties of flavins are highly sensitive to their environment. For example, the absorption spectrum of riboflavin changes significantly upon binding to the hydrophobic pocket of the RibU transporter, indicating a nonpolar environment. nih.gov

In model systems, flavins can participate in photoinduced electron transfer reactions. csic.es For instance, a heterogeneous photocatalyst based on riboflavin covalently attached to silica (B1680970) particles demonstrated that electron transfer can occur from adsorbed pollutants to the excited singlet state of riboflavin. csic.es The proximity of flavin molecules to each other can also lead to self-quenching or the formation of dimers, which alters their photophysical behavior. csic.es

The cis-trans photoisomerization is another photophysical process observed in chromophores of fluorescent proteins, which are structurally different but share the property of light-induced conformational changes. nih.gov While not directly reported for this compound, the potential for light-induced changes in the flavin moiety exists and could be influenced by its lipophilic environment.

Investigation of Redox Chemistry within Lipophilic Environments

The flavin moiety of this compound is redox-active, capable of participating in one- and two-electron transfer reactions. nih.govdrugbank.com This redox activity is fundamental to the biochemical function of flavin coenzymes like FAD and FMN in a vast array of metabolic reactions. nih.govsigmaaldrich.comsigmaaldrich.com

In a lipophilic environment, such as within a lipid bilayer or the hydrophobic core of a protein, the redox potential of the flavin can be significantly modulated compared to its potential in an aqueous solution. The nonpolar environment can stabilize certain redox states over others, thereby influencing the thermodynamics and kinetics of electron transfer.